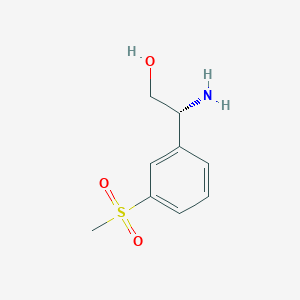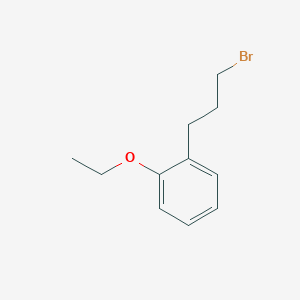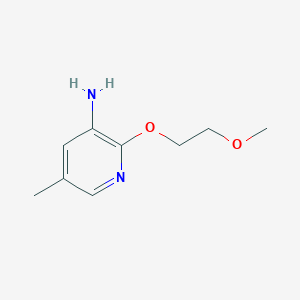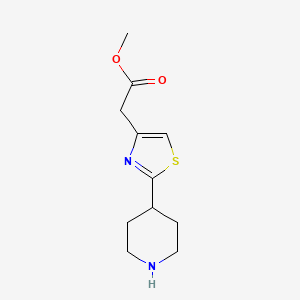![molecular formula C13H20N2O2 B13572214 n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide is a synthetic organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by its phenoxyacetamide structure, which includes a methylaminoethyl group attached to the phenoxy ring. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenoxy ring and the methylaminoethyl group.
Final Product Formation: The resulting intermediate is then reacted with methylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
Wissenschaftliche Forschungsanwendungen
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: A compound with a similar phenoxy structure but different functional groups.
Pseudoephedrine: Another compound with a similar structure, commonly used as a decongestant.
Uniqueness
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike ephedrine and pseudoephedrine, this compound has a methylaminoethyl group attached to the phenoxy ring, which may result in different pharmacological activities and applications .
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N-methyl-2-[5-methyl-2-[1-(methylamino)ethyl]phenoxy]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-11(10(2)14-3)12(7-9)17-8-13(16)15-4/h5-7,10,14H,8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
QTRMCKFYURFNGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)NC)OCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)


![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)



![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)


![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)

